molecular formula C13H14N2O B7765018 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone

1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B7765018
M. Wt: 214.26 g/mol
InChI Key: ZMUAIJAFDCPXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Pyrazole (B372694) Chemistry

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first used the term "pyrazole" to describe this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. rsc.org Knorr's pioneering work included the development of the Knorr pyrazole synthesis, a robust and straightforward method involving the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govnih.gov This reaction remains a fundamental strategy for constructing the pyrazole ring system. Shortly after, in 1898, Hans von Pechmann reported an alternative synthesis from acetylene (B1199291) and diazomethane. rsc.org

For many decades, pyrazoles were primarily of academic interest. A significant milestone occurred in 1959 with the isolation of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, signaling their presence in biological systems. nih.gov Early synthetic pyrazole compounds like antipyrine (B355649) found use as analgesics and antipyretics, hinting at the vast pharmacological potential of this scaffold. researchgate.net The evolution of synthetic methodologies has since expanded beyond classical condensations to include more sophisticated strategies like 1,3-dipolar cycloadditions and multicomponent reactions, allowing for the creation of highly functionalized and diverse pyrazole libraries. nih.govasianpubs.org

Significance of Pyrazole Derivatives as Privileged Scaffolds in Contemporary Chemical Research

Pyrazole derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities. organic-chemistry.orgarkat-usa.orgresearchgate.net The pyrazole core is a key structural component in numerous FDA-approved drugs, demonstrating its therapeutic relevance. Notable examples include Celecoxib (an anti-inflammatory agent), Sildenafil (used for erectile dysfunction), and Rimonabant (an anti-obesity drug). organic-chemistry.orgmdpi.com

The significance of pyrazoles extends beyond medicine into agrochemicals, where they are integral to the structure of various herbicides, insecticides, and fungicides. nih.govasianpubs.orgmdpi.com The metabolic stability of the pyrazole ring and its capacity for substitution at multiple positions allow chemists to fine-tune the steric and electronic properties of the molecule, optimizing its function for a specific application. This versatility has cemented the pyrazole nucleus as a critical building block in the design of new bioactive molecules. researchgate.netmdpi.com

Focus on 4-Acylpyrazole Derivatives: Structural Attributes and Synthetic Utility

Within the broad family of pyrazole derivatives, 4-acylpyrazoles represent a particularly important subclass. Structurally, these compounds feature a carbonyl group (acyl group) attached to the C-4 position of the pyrazole ring. This position is naturally susceptible to electrophilic substitution, making it a logical site for introducing functional groups. nih.gov

The synthetic utility of 4-acylpyrazoles is significant because the acyl group serves as a versatile chemical handle. It can be readily transformed into a variety of other functional groups or used as a key component in further cyclization reactions to build more complex heterocyclic systems. These compounds are considered valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.netnih.gov

The introduction of the acyl group at the C-4 position is often accomplished through electrophilic substitution reactions. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide), is a classic and effective method for the formylation (introduction of a -CHO group) or acylation of electron-rich heterocycles like pyrazoles. nih.govorganic-chemistry.orgarkat-usa.orgwikipedia.org Another standard method is the Friedel-Crafts acylation, which employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.netresearchgate.net However, the choice of catalyst is crucial for sensitive heterocyclic rings. researchgate.net

Overview of Academic Research Perspectives for 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone and Related Compounds

This compound is a specific 4-acylpyrazole derivative that serves as a valuable building block in organic synthesis. Its structure features a p-tolyl group at the N-1 position, a methyl group at C-5, and an acetyl group at the C-4 position. This particular arrangement of substituents is of significant interest in the development of new functional molecules.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
Form Solid
InChI Key ZMUAIJAFDCPXNT-UHFFFAOYSA-N
SMILES String O=C(C)C1=C(C)N(N=C1)C2=CC=C(C)C=C2

Data sourced from Sigma-Aldrich. sigmaaldrich.com

While detailed synthetic procedures and characterization data for this exact compound are not extensively published in peer-reviewed literature, its synthesis can be logically inferred to proceed via Friedel-Crafts acylation or a Vilsmeier-Haack type reaction on the 1-p-tolyl-5-methyl-1H-pyrazole precursor.

Research on closely related analogues underscores the academic interest in this structural motif. For instance, compounds featuring the 1-p-tolyl-pyrazole core have been investigated for various biological activities. Studies on 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile highlight the use of this scaffold in medicinal chemistry research aimed at developing new therapeutic agents. nih.gov Similarly, derivatives of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide have been synthesized and evaluated for their antimicrobial properties. nih.govresearchgate.net Furthermore, a study on 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate identified it as a selective COX-2 inhibitor with anti-inflammatory activity, demonstrating the biological relevance of the methyl and p-tolyl substitution pattern. mdpi.com

The characterization of such compounds relies on standard spectroscopic techniques. Based on related structures, the spectral data for this compound would be expected to show characteristic signals confirming its structure.

Table 2: Representative Spectral Data for a Structurally Related Compound: 3-(3-acetyl-1-(4-tolyl)-1H-pyrazole-4-carbonyl)-8-methoxy-2H-chromen-2-one

Data Type Observed Signals (δ ppm)
¹³C NMR (DMSO-d₆) 21.0 (tolyl-CH₃), 27.7 (acetyl-CH₃), 56.5 (methoxy-CH₃), 116.5, 119.4, 119.8, 121.2, 121.7, 124.0, 124.9, 125.4, 127.3, 130.6, 133.9, 136.6, 146.1, 146.6, 158.9 (aromatic & pyrazole carbons), 184.9, 194.5 (carbonyl carbons)
Mass Spec (m/z) 402 (M⁺)

This data is for a related, more complex molecule containing the acetyl-1-(p-tolyl)-1H-pyrazole core and is presented for illustrative purposes. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-4-6-12(7-5-9)15-10(2)13(8-14-15)11(3)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUAIJAFDCPXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 5 Methyl 1 P Tolyl 1h Pyrazol 4 Yl Ethanone and Its Analogues

Classical Cyclocondensation Routes to Pyrazole (B372694) Scaffolds

The most traditional and widely adopted method for constructing the pyrazole ring is through the cyclocondensation of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species.

Reactions of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

The seminal and most classic method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govbeilstein-journals.org This straightforward approach provides a rapid entry to polysubstituted pyrazoles. mdpi.com The reaction is typically catalyzed by an acid and proceeds through the formation of an imine, followed by a second intramolecular imine formation and subsequent dehydration to yield the aromatic pyrazole ring. jk-sci.com

A primary challenge in this synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of a mixture of two regioisomers. mdpi.comrsc.org The regioselectivity is influenced by the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. For instance, in the case of methylhydrazine, the more nucleophilic methyl-substituted nitrogen typically attacks first. nih.gov

To enhance the utility of this method, one-pot procedures have been developed where the 1,3-dicarbonyl compound is generated in situ from precursors like ketones and acid chlorides, and then immediately reacted with a hydrazine without isolation of the intermediate. beilstein-journals.orgmdpi.com This approach improves efficiency and tolerates a wide variety of functional groups. nih.gov

Table 1: Key Features of Knorr Pyrazole Synthesis

Feature Description
Reactants 1,3-Dicarbonyl Compound, Hydrazine Derivative
Catalyst Typically Acidic
Mechanism Double imine formation followed by dehydration
Key Advantage Straightforward, rapid access to pyrazoles
Key Disadvantage Potential for regioisomeric mixtures

| Variations | In situ generation of the 1,3-dicarbonyl compound |

Cyclization of Acetylenic Ketones with Hydrazine Derivatives

An alternative classical route involves the reaction of acetylenic ketones with hydrazine derivatives. mdpi.comnih.gov This method has been known for over a century and provides a valuable pathway to pyrazoles. nih.gov The reaction proceeds via a Michael addition of the hydrazine to the triple bond, followed by an intramolecular cyclization and dehydration.

The regioselectivity of this reaction is a critical consideration. nih.gov Studies have shown that the nature of the substituent on the hydrazine plays a significant role. For example, when reacting acetylenic ketones with methylhydrazine, the more nucleophilic nitrogen carrying the methyl group leads to a specific regioisomer. Conversely, using an aryl hydrazine can result in the opposite regioselectivity, as the primary amine is more nucleophilic in this case. nih.gov This differential reactivity allows for controlled synthesis of specific pyrazole isomers. Researchers have also developed efficient methods for synthesizing 3-trifluoromethylpyrazoles using hypervalent iodine reagents in a transition-metal-free cyclization of acetylenic ketones with phenylhydrazine. nih.gov

Modern and Sustainable Synthetic Approaches for Pyrazole-4-ethanones

In response to the growing demand for greener, faster, and more efficient chemical processes, several modern technologies have been applied to pyrazole synthesis. These methods often offer significant advantages over traditional techniques, including reduced reaction times, higher yields, and improved safety profiles. tandfonline.comrsc.orgnih.gov

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tandfonline.commedicaljournalshouse.com In the context of pyrazole synthesis, microwave irradiation significantly reduces reaction times from hours to mere minutes, while often increasing product yields. medicaljournalshouse.com This technique offers a clean, efficient, and environmentally friendly alternative to conventional heating methods, which often require prolonged heating and the use of hazardous solvents. tandfonline.com

The application of microwaves is particularly effective for condensation reactions, such as the synthesis of pyrazoles from chalcones and hydrazine hydrate. nih.gov Solvent-free microwave methods have also been developed, further enhancing the green credentials of this approach. researchgate.net The efficiency of microwave heating has been demonstrated to be superior to conventional methods in numerous studies, with appreciable increases in yield and dramatic reductions in reaction duration. medicaljournalshouse.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time 12-16 hours medicaljournalshouse.com 4-7 minutes medicaljournalshouse.com
Product Yield Poor to moderate (36.9-48.6%) medicaljournalshouse.com Good to excellent (54-81%) medicaljournalshouse.com
Energy Consumption High Low

| Environmental Impact | Higher (often requires more solvent) | Lower (often less solvent or solvent-free) tandfonline.com |

Flow Chemistry Techniques for Pyrazole Ring Formation

Flow chemistry, or continuous-flow synthesis, offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and reproducibility. nih.govmdpi.com This technology is particularly advantageous for managing hazardous or unstable intermediates, as they can be generated and consumed in situ without isolation. nih.gov

For pyrazole synthesis, flow chemistry enables processes that are significantly faster than traditional batch methods. For example, a two-stage flow synthesis has been developed where an acetophenone (B1666503) is first condensed to form an enaminone intermediate, which is then immediately reacted with a hydrazine to generate the pyrazole. galchimia.com This tandem approach dramatically reduces reaction times; a process that takes hours in a batch reactor can be completed in minutes under flow conditions. mdpi.com The precise control offered by microfluidic reactors allows for rapid optimization and the ability to perform reactions under conditions not achievable in batch chemistry. rsc.orggalchimia.com

Ultrasound and Mechanochemical Methods in Pyrazole Synthesis

Ultrasound and mechanochemistry represent two other green and efficient alternatives for pyrazole synthesis. rsc.orgrsc.org

Ultrasound irradiation utilizes acoustic cavitation to accelerate reactions. rsc.org It is a valuable alternative for processes requiring milder conditions. rsc.org Ultrasound has been shown to promote the synthesis of pyrazoles, improving reaction times and yields while often simplifying work-up procedures and avoiding the need for chromatographic purification. researchgate.netnih.gov This method is particularly effective for multicomponent reactions, enabling the formation of complex pyrazole derivatives in a one-pot process. researchgate.net

Mechanochemical methods , such as grinding reactants together in a ball mill, offer a sustainable, often solvent-free, approach to synthesis. rsc.org While less frequently employed than microwave or ultrasound techniques for pyrazole synthesis, mechanochemistry provides distinct advantages in terms of sustainability by minimizing or eliminating solvent use. rsc.orgresearchgate.net This approach aligns closely with the principles of green chemistry and is gaining attention for its efficiency and environmental benefits. rsc.org

Transition-Metal Catalyzed Pyrazole Synthesis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrazole derivatives, offering mild reaction conditions and broad substrate scope. Various metals, including palladium, rhodium, and copper, have been successfully employed to construct the pyrazole ring with high efficiency and regioselectivity.

Palladium-catalyzed reactions, for instance, have been utilized in the ring-opening of 2H-azirines with hydrazones to afford polysubstituted pyrazoles. This methodology provides an alternative route to these important heterocyclic compounds. Furthermore, palladium-catalyzed polyannulation of pyrazoles with diynes has been developed to synthesize poly(indazole)s.

Rhodium catalysis has been employed in the cycloaddition of 1,6-enynes with diazo compounds, leading to the formation of highly functionalized pyrazoles. These reactions often proceed with excellent control over the regiochemical outcome.

Copper-catalyzed methodologies are also prevalent in pyrazole synthesis. An umpolung approach involving the copper(I)-catalyzed Michael addition of terminal alkynes to in situ-generated azoalkenes provides a straightforward route to N-protected polysubstituted pyrazoles. acs.orgacs.org Copper has also been utilized in the synthesis of pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates. thieme-connect.com

Table 1: Examples of Transition-Metal Catalyzed Pyrazole Synthesis

Catalyst/ReagentsStarting MaterialsProduct TypeYield (%)Reference
Pd(OAc)₂, K₂CO₃5-chloro-1,3-dimethylpyrazole, Aryl bromide4-ArylpyrazoleHigh researchgate.net
Rh₂(OAc)₄Pyrazol-5-amine, 1,3-Diketone-2-diazo compoundPyrazolo[3,4-b]pyridine- researchgate.net
CuI, iPr₂NEtAromatic α-halohydrazone, Terminal alkyneN-protected polysubstituted pyrazole37-85% acs.orgacs.org
CuO NPsAldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetatePyrano[2,3-c]pyrazoleHigh jsynthchem.com

Regioselective Synthesis of 4-Acylpyrazoles

The introduction of an acyl group at the C-4 position of the pyrazole ring is a key transformation for the synthesis of compounds like 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone. Regioselective methods are crucial to avoid the formation of unwanted isomers.

Strategies for Direct C-4 Acylation of Pyrazoles

Direct acylation of the pyrazole nucleus at the C-4 position can be achieved through classic electrophilic aromatic substitution reactions such as the Friedel-Crafts acylation and the Vilsmeier-Haack reaction. The success of these reactions is highly dependent on the nature of the substituents on the pyrazole ring and the reaction conditions.

The Friedel-Crafts acylation of N-arylpyrazoles can be challenging due to the potential for complexation of the Lewis acid catalyst with the nitrogen atoms of the pyrazole ring. researchgate.netlibretexts.org However, with appropriate choice of catalyst and conditions, C-4 acylation can be achieved. For instance, the use of milder Lewis acids like TiCl₄ or SnCl₄ has been suggested for the acylation of heterocycles. researchgate.net

The Vilsmeier-Haack reaction provides a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. ijpcbs.comorganic-chemistry.orgwikipedia.org The Vilsmeier reagent, typically generated from DMF and POCl₃, acts as the electrophile. This reaction has been successfully applied to the synthesis of 1-aryl-4-formylpyrazoles from acetaldehyde N-arylhydrazones.

Table 2: Direct C-4 Acylation of Pyrazoles

ReactionAcylating AgentCatalyst/ReagentSubstrateProductYield (%)Reference
Friedel-CraftsAcetic anhydride (B1165640)AlCl₃/TiCl₄1,3,5-Trisubstituted pyrazole4-Acetyl-1,3,5-trisubstituted pyrazoleVariable researchgate.net
Vilsmeier-HaackDMF/POCl₃-1-Phenyl-1H-pyrazole1-Phenyl-1H-pyrazole-4-carboxaldehyde65% ijpcbs.com
Vilsmeier-HaackDMF/POCl₃-5-Chloro-1,3-disubstituted-1H-pyrazoles5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydesGood scispace.com

Synthesis from Saturated Ketones and Hydrazones via Multiple C(sp³)–H Bond Functionalization and C–C Bond Cleavage/Reorganization

A novel and efficient one-pot synthesis of 4-acylpyrazoles has been developed through a copper-catalyzed cascade reaction of saturated ketones with hydrazones. This method involves the in situ formation of an enone intermediate via dehydrogenation of the saturated ketone, followed by a [2+3] cyclization with the hydrazone and subsequent aromatization-driven C-C bond cleavage and reorganization. This strategy offers advantages such as the use of simple and economical starting materials and a sustainable oxidant.

Synthetic Routes to N-1 Aryl-Substituted Pyrazoles: The Role of the p-Tolyl Group

The introduction of an aryl substituent at the N-1 position of the pyrazole ring is a critical step in the synthesis of the target compound. The nature of this substituent, such as the p-tolyl group, can significantly influence the reaction's regioselectivity.

Introduction of Aryl Substituents at N-1

The most common method for the synthesis of N-1 aryl-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound or its equivalent with an arylhydrazine. For the synthesis of this compound, this would involve the reaction of a suitably substituted diketone with p-tolylhydrazine. The regioselectivity of this reaction is influenced by the nature of the substituents on the diketone and the reaction conditions.

Alternative methods for N-arylation include transition-metal-catalyzed cross-coupling reactions, which have become increasingly popular for their broad applicability.

Influence of the N-1 p-Tolyl Group on Reaction Outcomes and Regioselectivity

Steric Effects: The bulkiness of the p-tolyl group can influence the regioselectivity of N-substitution reactions. In the alkylation of 3-substituted pyrazoles, the major product is often the one where the incoming group attaches to the less sterically hindered nitrogen atom. researchgate.netresearchgate.netd-nb.info The p-tolyl group, while not excessively bulky, can still exert a steric influence, favoring substitution at the less hindered nitrogen in unsymmetrical pyrazole precursors.

Electronic Effects: The electronic nature of the N-1 aryl substituent also plays a crucial role. The p-tolyl group is considered to be weakly electron-donating due to the methyl substituent. Electron-donating groups on the N-aryl ring can influence the nucleophilicity of the pyrazole ring and affect the outcome of electrophilic substitution reactions. acs.org For instance, in the context of cycloaddition reactions, electron-donating aryl groups on the nitrogen of sydnones have been shown to afford high yields of pyrazole products. acs.org

To provide a scientifically accurate and detailed elucidation of the molecular architecture as requested, direct experimental data from peer-reviewed sources for this compound is essential. Without access to these specific spectral datasets, generating the article with the required level of detail and accuracy is not possible.

General principles of spectroscopic analysis suggest that the characterization would involve the following:

¹H NMR: Would be used to identify the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling. Expected signals would correspond to the methyl protons on the pyrazole ring, the acetyl group protons, the protons of the p-tolyl group, and the lone proton on the pyrazole ring.

¹³C NMR: Would reveal the number of distinct carbon environments in the molecule, including the carbonyl carbon of the ethanone (B97240) group, the carbons of the pyrazole and p-tolyl rings, and the methyl group carbons.

2D NMR (COSY, HMQC, HMBC): These techniques would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule. For instance, HMBC would show long-range correlations between protons and carbons, helping to piece together the molecular framework.

¹⁵N NMR: Would provide information about the electronic environment of the two nitrogen atoms within the pyrazole ring.

FT-IR Spectroscopy: Would identify the characteristic vibrational frequencies of the functional groups present, most notably the strong absorption band of the carbonyl (C=O) group from the ethanone moiety, as well as vibrations corresponding to C=N and C=C bonds in the aromatic rings and C-H bonds.

A thorough and accurate article as outlined in the instructions can only be constructed upon the availability of published, peer-reviewed experimental data for this compound.

Elucidation of Molecular Architecture and Stereochemistry

Advanced Spectroscopic Characterization of 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Conjugated Systems

The electronic absorption spectrum of this compound is anticipated to exhibit characteristic bands arising from its conjugated system. This system includes the p-tolyl group, the pyrazole (B372694) ring, and the acetyl moiety. The electronic transitions in such molecules are typically π → π* and n → π* transitions.

Table 1: Expected Electronic Transitions for this compound

TransitionChromophoreExpected Wavelength Range (nm)Relative Intensity
π → πp-tolyl ring, pyrazole ring, C=O200-350High
n → πC=O (acetyl group)300-400Low

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful tool for confirming the molecular formula and elucidating the fragmentation pathways of a molecule. For this compound, with a molecular formula of C₁₃H₁₄N₂O, the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

The fragmentation pattern of pyrazole derivatives under electron impact or electrospray ionization can be complex but often follows predictable pathways. researchgate.netresearchgate.net For the title compound, the molecular ion peak [M]⁺ or [M+H]⁺ is expected to be prominent. Subsequent fragmentation could involve:

Cleavage of the acetyl group: Loss of a methyl radical (•CH₃) to form an acylium ion, or loss of a ketene (B1206846) molecule (CH₂=C=O).

Fragmentation of the p-tolyl group: Loss of a methyl radical (•CH₃) from the tolyl moiety.

Ring fragmentation: Cleavage of the pyrazole ring, which can lead to a variety of smaller, stable fragments. Common losses from pyrazole rings include HCN and N₂. researchgate.net

A plausible fragmentation pathway is initiated by the loss of the acetyl group, a common fragmentation for ketones. scirp.org The stability of the resulting pyrazole-containing cation would make this a favorable process.

Table 2: Plausible HRMS Fragmentation Data for this compound

m/z (Proposed)Ion FormulaDescription
214.1106[C₁₃H₁₄N₂O]⁺Molecular Ion
199.0871[C₁₂H₁₁N₂O]⁺Loss of •CH₃ from acetyl group
171.1129[C₁₂H₁₃N₂]⁺Loss of ketene (CH₂CO)
91.0548[C₇H₇]⁺Tropylium ion from p-tolyl group

Single Crystal X-Ray Diffraction Studies for Definitive Three-Dimensional Structural Confirmation

Single crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, data from closely related structures can be used to predict its molecular architecture.

For example, the crystal structure of 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile reveals that the central pyrazole ring is essentially planar. nih.gov The phenyl and p-tolyl rings are twisted with respect to the pyrazole ring, with dihedral angles of 42.71 (9)° and 61.34 (9)°, respectively. A similar non-coplanar arrangement is expected for the title compound due to steric hindrance between the aryl rings and the substituents on the pyrazole ring. The acetyl group is likely to be nearly coplanar with the pyrazole ring to maximize conjugation.

In another related compound, 3-Acetyl-5-methyl-1-(4-methyl-phenyl-yl)-1H-pyrazole-4-carboxamide, the pyrazole ring is also nearly planar. nih.gov Intermolecular interactions, such as hydrogen bonds and π-π stacking, are often observed in the crystal packing of such compounds, influencing their solid-state properties. spast.org

Table 3: Predicted Crystallographic Parameters for this compound (by analogy)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Key Dihedral Anglesp-tolyl vs. pyrazole: ~40-60°acetyl vs. pyrazole: ~0-10°
Intermolecular InteractionsC-H···O interactions, π-π stacking

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to validate its empirical and molecular formula. The molecular formula of this compound is C₁₃H₁₄N₂O.

The theoretical elemental composition can be calculated from the molecular formula and compared with experimental values obtained from combustion analysis. A close agreement between the calculated and found values would confirm the purity and elemental composition of the synthesized compound. For a related pyrazole chalcone (B49325), C₂₅H₂₀N₂O, the calculated and found values for C, H, and N were in good agreement, validating its composition.

Table 4: Elemental Analysis Data for C₁₃H₁₄N₂O

ElementTheoretical (%)Found (%)
Carbon (C)72.87To be determined experimentally
Hydrogen (H)6.59To be determined experimentally
Nitrogen (N)13.07To be determined experimentally
Oxygen (O)7.47To be determined experimentally

Computational Chemistry and Theoretical Investigations of 1 5 Methyl 1 P Tolyl 1h Pyrazol 4 Yl Ethanone Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For a molecule like 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone, DFT calculations can predict a wide range of properties, from its three-dimensional structure to its electronic characteristics and reactivity.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Conformational analysis is particularly important for this molecule due to the presence of rotatable single bonds, specifically the bonds connecting the p-tolyl group to the pyrazole (B372694) ring and the acetyl group to the pyrazole ring. Different rotational orientations (conformations) will have different energies, and identifying the global minimum energy conformation is essential for accurately predicting other molecular properties.

Table 1: Representative Optimized Geometric Parameters for a Pyrazole Derivative System Note: The following data are representative values for a pyrazole derivative and are intended for illustrative purposes, as specific experimental or calculated data for this compound were not available in the searched literature.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthN1-N2 (pyrazole)1.35
C=O (acetyl)1.23
C(pyrazol)-C(acetyl)1.48
Bond AngleC-N1-N2 (pyrazole)112.5
C(pyrazol)-C-O (acetyl)121.0
Dihedral AngleC(tolyl)-N1-C(pyrazol)-C(pyrazol)45.0

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The spatial distribution and energy of these orbitals provide insights into the reactive sites of the molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole and p-tolyl rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the acetyl group and the pyrazole ring, suggesting these areas are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several theoretical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, respectively.

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Indices for a Pyrazole Derivative System Note: The following data are representative values for a pyrazole derivative and are intended for illustrative purposes.

ParameterCalculated Value (eV)
E_HOMO-6.20
E_LUMO-1.80
Energy Gap (ΔE)4.40
Electronegativity (χ)4.00
Chemical Hardness (η)2.20
Global Electrophilicity Index (ω)3.64

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP of the target molecule, negative potential (typically colored red or yellow) would be expected around the oxygen atom of the acetyl group and the nitrogen atoms of the pyrazole ring, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be associated with the hydrogen atoms.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that often provides reliable results for organic molecules.

The 6-31G(d,p) basis set is a Pople-style basis set of medium size that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions are important for describing the anisotropic nature of electron density in molecules with multiple bonds and lone pairs, such as this compound. For more accurate calculations of certain properties, larger basis sets like 6-311++G(d,p) may be employed.

Molecular Mechanics (MM) Calculations for Conformational Energy Landscapes

While DFT is excellent for detailed electronic structure calculations of a few conformations, Molecular Mechanics (MM) methods are more suitable for exploring the broader conformational energy landscape of flexible molecules. MM methods use a classical mechanics approach with parameterized force fields to calculate the potential energy of a molecule as a function of its geometry.

For this compound, MM calculations can be used to perform a systematic search of the conformational space by rotating the key dihedral angles. This allows for the generation of a potential energy surface, which maps the energy of the molecule as a function of these rotations. The minima on this surface correspond to stable conformers, and the energy barriers between them can also be determined. This information is valuable for understanding the dynamic behavior of the molecule in different environments.

Theoretical Studies on Tautomerism and Annular Proton Transfer in Pyrazole Acetophenone (B1666503) Derivatives

The pyrazole ring is susceptible to tautomerism, a phenomenon where a proton can migrate between the two nitrogen atoms, a process known as annular tautomerism. nih.gov For unsymmetrically substituted pyrazoles, this leads to the existence of two distinct tautomeric forms. In the case of pyrazole acetophenone derivatives, the position of the acetyl group and other substituents on the pyrazole ring significantly influences the relative stability of these tautomers.

Theoretical calculations, often employing Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the most stable tautomer. mdpi.comresearchgate.net These studies have shown that the electronic nature of the substituents plays a crucial role. nih.gov Electron-donating groups tend to favor a configuration where they are at the C3 position, while electron-withdrawing groups often stabilize the tautomer when they are at the C5 position. nih.gov The interplay of these electronic effects, along with potential intramolecular hydrogen bonding, dictates the equilibrium position of the tautomeric forms.

Annular proton transfer, the process of interconversion between tautomers, can occur through both intramolecular and intermolecular pathways. Intramolecular proton transfer involves a direct "jump" of the proton from one nitrogen to the other within the same molecule and is associated with a significant activation energy barrier, typically in the range of 47.8–55.5 kcal/mol for 4-substituted pyrazoles. nih.gov Intermolecular proton transfer, on the other hand, is often facilitated by solvent molecules or self-aggregation, where neighboring molecules assist in shuttling the proton. nih.govias.ac.in Computational studies have demonstrated that the presence of molecules like water or ammonia (B1221849) can substantially lower the activation energy for proton transfer. ias.ac.in For instance, the activation energies for proton transfer assisted by water or ammonia have been calculated to be in the ranges of 26.62–31.78 and 17.25–22.46 kcal/mol, respectively. ias.ac.in

Tautomerization PathwayTypical Calculated Activation Energy (kcal/mol)Influencing Factors
Intramolecular45 - 55Substituent electronic effects, ring aromaticity. nih.gov
Intermolecular (Solvent-assisted)17 - 32Polarity of the solvent, hydrogen-bonding capability of solvent. ias.ac.in
Intermolecular (Self-assisted)17 - 20Dimer formation, strength of intermolecular hydrogen bonds. ias.ac.in

Analysis of Intermolecular Interactions and Self-Aggregation Behavior of Pyrazole Compounds in Different Phases

The ability of pyrazole derivatives to act as both hydrogen bond donors (N-H) and acceptors (N:) facilitates the formation of various intermolecular interactions. nih.gov These interactions are fundamental to the self-aggregation behavior of these compounds in both solid and solution phases, leading to the formation of dimers, trimers, tetramers, and even infinite chains. nih.govresearchgate.net

In different phases, the self-aggregation behavior can vary. In the gas phase, isolated molecules or small clusters are expected. In non-polar solvents, pyrazoles can form hydrogen-bonded aggregates, while in polar, hydrogen-bonding solvents, interactions with the solvent molecules may become more dominant, potentially disrupting the self-aggregation. nih.gov The balance between solute-solute and solute-solvent interactions is key to understanding the behavior of these compounds in solution.

Type of InteractionDescriptionSignificance
N-H···N Hydrogen BondsThe primary interaction driving self-assembly between pyrazole molecules. nih.govDictates the formation of dimers, chains, and other aggregates.
C-H···O InteractionsWeaker hydrogen bonds often involving the acetyl group.Contribute to the stability of the crystal packing.
π-π StackingInteractions between the aromatic pyrazole and p-tolyl rings. nih.govInfluences the orientation of molecules in the solid state.
C-H···π InteractionsInteractions between C-H bonds and the π-system of the aromatic rings. nih.govFurther stabilize the supramolecular architecture.

Prediction of Thermochemical Properties: Heats of Formation (HOFs) and Bond Dissociation Energies (BDEs)

Thermochemical properties such as the heat of formation (HOF) and bond dissociation energies (BDEs) provide crucial insights into the stability and reactivity of a molecule. Computational methods offer a reliable means to predict these properties, especially when experimental data is scarce.

The heat of formation, which represents the enthalpy change when a compound is formed from its constituent elements in their standard states, can be calculated using various theoretical approaches. High-level ab initio methods like G2 and G3, as well as DFT methods, have been used to determine the HOFs for a range of N-substituted pyrazoles and related heterocycles. acs.orgresearchgate.net These calculations often involve the use of isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to a cancellation of errors and more accurate results. ed.ac.uk For pyrazole itself, the resonance energy, calculated from the enthalpy of combustion, is approximately 123 kJ/mol, indicating significant aromatic stability. mdpi.com

Bond dissociation energy is the energy required to break a specific bond homolytically. It is a key indicator of the bond's strength and can be used to predict the initial steps in chemical reactions, such as thermal decomposition. The BDE of the C-C bond between the pyrazole ring and the acetyl group in this compound would be a critical parameter for understanding its thermal stability and potential reaction pathways. BDEs can be calculated by determining the enthalpy change of the corresponding bond-breaking reaction. ucsb.edu

CompoundPropertySignificance
This compoundHeat of Formation (HOF)A measure of the molecule's thermodynamic stability.
This compoundC(ring)-C(acetyl) Bond Dissociation Energy (BDE)Indicates the strength of the bond connecting the acetyl group to the pyrazole ring and is related to the molecule's reactivity.

Chemical Reactivity and Derivatization Strategies of 1 5 Methyl 1 P Tolyl 1h Pyrazol 4 Yl Ethanone

Electronic Reactivity Patterns of the Pyrazole (B372694) Ring: π-Excess Character

The pyrazole ring is a five-membered heteroaromatic system containing two adjacent nitrogen atoms and delocalized 6π-electrons, which confers it with aromatic character. guidechem.comijraset.com It is considered a π-excessive heterocycle, meaning the five ring atoms share six π-electrons. nih.gov This electronic configuration, however, is not uniformly distributed. The presence of the two electronegative nitrogen atoms significantly influences the electron density at the carbon positions. guidechem.comchemicalbook.com Calculated electron densities reveal that the C4 position possesses the highest electron density, while the C3 and C5 positions are comparatively electron-poor. guidechem.comchemicalbook.comquora.commdpi.com This polarization is a direct consequence of the electronic effects of the nitrogen atoms, which reduce the charge density at the adjacent C3 and C5 positions. ijraset.com This uneven distribution of electron density is the primary determinant of the ring's reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution Reactions at Position 4

Due to its π-excess character and the localized high electron density, the C4 position of the pyrazole ring is highly susceptible to electrophilic aromatic substitution. nih.govpharmaguideline.comrrbdavc.orgresearchgate.net This is the preferred site of attack for a wide range of electrophiles, as the intermediate carbocation (Wheland intermediate) formed during the reaction is most effectively stabilized. rrbdavc.org The reactivity of the pyrazole ring towards electrophiles is generally greater than that of benzene, though less than that of pyrrole. quora.com

Common electrophilic substitution reactions that occur readily at the C4 position of the pyrazole nucleus are well-documented. scribd.com These transformations provide a reliable pathway for introducing a variety of functional groups onto the heterocyclic core.

Table 1: Common Electrophilic Substitution Reactions at the C4 Position of the Pyrazole Ring. scribd.com
ReactionReagentsElectrophileProduct
NitrationHNO₃ / H₂SO₄NO₂⁺ (Nitronium ion)4-Nitropyrazole derivative
SulfonationFuming H₂SO₄ or SO₃/H₂SO₄SO₃Pyrazole-4-sulfonic acid derivative
HalogenationBr₂, Cl₂, I₂X⁺ (Halonium ion)4-Halopyrazole derivative
Vilsmeier-Haack FormylationPOCl₃ / DMFCl-CH=NMe₂⁺ (Vilsmeier reagent)Pyrazole-4-carbaldehyde derivative
Azo CouplingAr-N₂⁺Cl⁻ (Diazonium salt)Ar-N₂⁺4-Arylazopyrazole derivative

Nucleophilic Attack Pathways at Positions 3 and 5

In contrast to the electron-rich C4 position, the C3 and C5 carbons are electron-deficient. This is a result of their proximity to the electronegative nitrogen atoms, which exert an inductive electron-withdrawing effect. chemicalbook.comresearchgate.netresearchgate.net This electron deficiency makes the C3 and C5 positions potential sites for nucleophilic attack. nih.govmdpi.comresearchgate.net

Reactions Involving the Acetyl (Ethanone) Moiety

The acetyl group attached to the C4 position of 1-(5-methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone is a key center for chemical modification and derivatization. The carbonyl group (C=O) and the adjacent methyl group (the α-carbon) both offer distinct pathways for a wide range of organic transformations.

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes)

The α-hydrogens of the acetyl group are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then participate in condensation reactions with various electrophiles, most notably the carbonyl carbon of aldehydes and ketones. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of an acid or base catalyst to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.gov

In the context of this compound, reaction with a substituted benzaldehyde (B42025) would yield a pyrazolyl-chalcone derivative. These compounds are valuable synthetic intermediates for the preparation of other heterocyclic systems. nih.gov For example, the reaction of 1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)ethan-1-one with p-methoxybenzaldehyde in the presence of aqueous sodium hydroxide (B78521) leads to the formation of the corresponding chalcone. nih.gov

Functional Group Interconversions of the Ketone

The ketone functionality of the acetyl group is amenable to numerous functional group interconversions, providing access to a diverse array of derivatives. imperial.ac.ukic.ac.uk These reactions are fundamental in organic synthesis for altering the oxidation state and chemical properties of the molecule. solubilityofthings.com

Table 2: Key Functional Group Interconversions of the Ethanone (B97240) Moiety.
TransformationDescriptionTypical ReagentsProduct Functional Group
ReductionThe carbonyl group is reduced to a secondary alcohol.Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄). ic.ac.ukSecondary Alcohol
OxidationWhile the pyrazole ring is generally stable to oxidation, strong oxidizing agents can potentially cleave the acetyl group or lead to ring opening under harsh conditions. guidechem.comchemicalbook.com The Baeyer-Villiger oxidation converts ketones to esters.Peroxy acids (e.g., m-CPBA) for Baeyer-Villiger oxidation.Ester
Wittig ReactionThe carbonyl oxygen is replaced with a carbon-carbon double bond.Phosphorus ylide (Ph₃P=CR₂).Alkene
Reductive AminationThe ketone is converted into an amine via an imine intermediate. youtube.comAmine (R-NH₂), reducing agent (e.g., NaBH₃CN).Amine

Alpha-Functionalization and Carbonyl Reactivity of the Ethanone Group

The carbonyl group strongly influences the reactivity of the adjacent methyl group (the α-carbon). The α-C-H bonds are significantly more acidic than those of a standard alkane, allowing for deprotonation by a suitable base to form a nucleophilic enolate. researchgate.netrsc.org This enolate is a key intermediate for forming new carbon-carbon or carbon-heteroatom bonds at the α-position. springernature.com

This process, known as α-functionalization, is a cornerstone of carbonyl chemistry. The classical approach involves reacting the pre-formed enolate with an electrophile. researchgate.net This strategy allows for the introduction of a wide range of substituents, including alkyl groups (alkylation), halogens (halogenation), and acyl groups. Modern methods have expanded this scope, including strategies that reverse the polarity (umpolung) of the reactants, where a masked ketone acts as an electrophile that reacts with various nucleophiles. springernature.comnih.gov The direct functionalization of α-C(sp³)–H bonds through radical pathways is also an increasingly important strategy. rsc.orgrsc.org These methods enable the construction of complex molecular scaffolds from simple ketone precursors. rsc.org

Formation of Fused Heterocyclic Systems from 4-Acylpyrazoles

Cyclization Reactions Leading to Pyrazolopyrimidines and Other Ring Fusions

The acetyl group in this compound is a critical functional handle for the synthesis of fused pyrazole derivatives, most notably pyrazolo[3,4-d]pyrimidines. These reactions typically involve condensation of the acetyl moiety with a binucleophilic reagent, leading to the formation of a new heterocyclic ring fused to the pyrazole core.

One common strategy involves the reaction of the 4-acylpyrazole with compounds containing a urea (B33335) or thiourea (B124793) fragment. For instance, condensation with urea or its derivatives in the presence of a suitable catalyst can lead to the formation of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Similarly, reaction with thiourea would yield the corresponding pyrazolo[3,4-d]pyrimidine-4(5H)-thione.

Another important pathway to fused systems is through the formation of an enaminone intermediate. The reaction of this compound with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would generate a highly reactive enaminone. This intermediate can then be treated with various nucleophiles to achieve ring closure. For example, reaction with hydrazine (B178648) or substituted hydrazines would lead to the formation of pyrazolo[3,4-d]pyridazines.

Furthermore, the acetyl group can be elaborated into other functional groups that facilitate cyclization. For example, it can undergo condensation with active methylene (B1212753) compounds, followed by intramolecular cyclization to afford pyrazolo[3,4-b]pyridines. The general reactivity of the 4-acyl group as a precursor to various fused heterocycles is a well-established principle in pyrazole chemistry.

ReagentFused SystemGeneral Product Structure
UreaPyrazolo[3,4-d]pyrimidin-4(5H)-oneA pyrazole ring fused with a pyrimidinone ring
ThioureaPyrazolo[3,4-d]pyrimidine-4(5H)-thioneA pyrazole ring fused with a pyrimidinethione ring
Hydrazine (via enaminone)Pyrazolo[3,4-d]pyridazineA pyrazole ring fused with a pyridazine (B1198779) ring
GuanidinePyrazolo[3,4-d]pyrimidine (2-amino substituted)A pyrazole ring fused with an aminopyrimidine ring

Multi-Component Reactions Incorporating 4-Acylpyrazoles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules, and 4-acylpyrazoles like this compound are valuable substrates for such transformations. nih.gov In these reactions, three or more reactants combine in a one-pot process to form a product that incorporates substantial parts of all the starting materials.

A prominent example of an MCR involving a related pyrazole scaffold is the Hantzsch pyridine (B92270) synthesis. In a modified version, a β-ketoester (which can be conceptually related to the acetyl group of the target compound), an aldehyde, and a nitrogen source like ammonia (B1221849) or an amine can react to form a dihydropyridine (B1217469) ring. While not a direct fusion, this illustrates the utility of the acetyl functionality in building new heterocyclic rings in a multi-component fashion.

More directly, MCRs can be employed to construct fused systems. For instance, a reaction between this compound, an aromatic aldehyde, and a source of ammonia or an amine, along with a suitable cyanide source (a Strecker-type reaction), could potentially lead to highly substituted aminopyridine rings fused to the pyrazole core.

Another possibility involves the Biginelli reaction or related MCRs. The acetyl group of the pyrazole could serve as the ketone component, which, upon reaction with an aldehyde and urea or thiourea, would directly yield a dihydropyrimidinone or dihydropyrimidinethione ring fused to the pyrazole. Such reactions often provide a rapid and convergent route to complex heterocyclic structures.

MCR TypeReactantsPotential Product
Biginelli-typeThis compound, Aldehyde, Urea/ThioureaPyrazolo[3,4-d]dihydropyrimidinone/thione
Hantzsch-typeThis compound, Aldehyde, Ammonia/AminePyrazolo[3,4-b]dihydropyridine
Strecker-typeThis compound, Aldehyde, Amine, Cyanide sourceHighly substituted aminopyridine fused to pyrazole

Regiochemical Control and Substrate Directivity in Derivatization Reactions

The derivatization of this compound is governed by the inherent electronic properties of the substituted pyrazole ring and the nature of the reacting species. The regioselectivity of these reactions is a crucial aspect, determining the final structure of the product.

The primary sites for derivatization are the acetyl group and the pyrazole ring itself. Reactions at the acetyl group, such as condensation and cyclization, are generally straightforward as the carbonyl carbon is a strong electrophilic center. The methyl protons of the acetyl group are also acidic and can be deprotonated to form an enolate, which can then act as a nucleophile.

Electrophilic substitution on the pyrazole ring is also a possibility. In pyrazoles, the C4 position is typically the most electron-rich and thus most susceptible to electrophilic attack. quora.com However, in the target molecule, this position is already substituted with the acetyl group. The C3 position is generally less reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms. Therefore, further electrophilic substitution on the pyrazole ring is expected to be challenging and may require harsh conditions.

Nucleophilic attack on the pyrazole ring is also possible, particularly at the C3 and C5 positions, which are electron-deficient. researchgate.net However, such reactions typically require a strong nucleophile and may be influenced by the presence of the substituents.

In cyclization reactions that lead to fused systems, regioselectivity is often determined by the nature of the binucleophilic reagent. For example, in the reaction with unsymmetrical hydrazines, two different regioisomers of the resulting fused ring system could potentially be formed. The outcome would depend on which nitrogen of the hydrazine preferentially attacks the carbonyl carbon of the acetyl group and which one participates in the subsequent ring closure. This selectivity can be influenced by steric hindrance and the electronic nature of the substituents on the hydrazine.

Influence of Substituents (Methyl, p-Tolyl, Acetyl) on Pyrazole Ring Reactivity and Selectivity

The reactivity and selectivity of the pyrazole ring in this compound are significantly modulated by the electronic and steric effects of its substituents: the C5-methyl group, the N1-p-tolyl group, and the C4-acetyl group.

Methyl Group (at C5): The methyl group is an electron-donating group through inductive and hyperconjugation effects. nih.gov Its presence at the C5 position increases the electron density of the pyrazole ring, which can enhance the rate of electrophilic substitution reactions if a suitable position were available. In the context of cyclization reactions involving the C4-acetyl group, the methyl group can exert a steric influence, potentially directing the conformation of intermediates and influencing the regioselectivity of ring formation.

Acetyl Group (at C4): The acetyl group is a strong electron-withdrawing group due to the carbonyl moiety. mdpi.com Its presence at the C4 position significantly reduces the electron density of the pyrazole ring, making the ring less susceptible to electrophilic attack. researchgate.net Conversely, it activates the C3 and C5 positions towards nucleophilic attack. Most importantly, the acetyl group itself is the primary center of reactivity for the derivatization strategies discussed, serving as an electrophilic site for condensation and cyclization reactions. The acidity of the α-protons of the acetyl group is also enhanced by the electron-withdrawing nature of the carbonyl, facilitating enolate formation.

The interplay of these substituent effects is summarized in the table below:

SubstituentPositionElectronic EffectSteric EffectImpact on Reactivity and Selectivity
MethylC5Electron-donating (inductive, hyperconjugation)ModerateIncreases ring electron density; can influence regioselectivity of cyclizations through steric hindrance.
p-TolylN1Electron-donating (hyperconjugation)SignificantIncreases ring electron density; steric bulk can direct the approach of reagents and influence regioselectivity.
AcetylC4Electron-withdrawing (resonance, inductive)ModerateDecreases ring electron density, deactivating it towards electrophilic attack; primary site for nucleophilic attack and cyclization reactions.

Future Research Directions in the Academic Study of 1 5 Methyl 1 P Tolyl 1h Pyrazol 4 Yl Ethanone Chemistry

Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

The synthesis of substituted pyrazoles, including 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone, traditionally relies on methods like the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. While effective, these methods can sometimes require harsh conditions or lead to mixtures of isomers. Future research will likely focus on developing advanced catalytic systems to improve the efficiency, selectivity, and sustainability of its synthesis.

Key areas of exploration include:

Nanocatalysts: Materials such as nano-ZnO, copper ferrite (B1171679) (CuFe₂O₄), and various magnetic nanocatalysts have demonstrated high efficiency in synthesizing pyrazole (B372694) scaffolds, often under milder, more environmentally friendly conditions like ultrasound irradiation or in aqueous media. Applying these to the synthesis of this compound could lead to significantly improved yields and reduced reaction times.

Transition-Metal Catalysis: Ruthenium(II) and other transition metals have been used for oxidative C-N coupling to form the pyrazole ring. Further research into custom-designed transition-metal complexes could offer unprecedented control over the regioselectivity of the cyclization reaction, which is crucial for unambiguously producing the desired 1,4,5-trisubstituted pyrazole isomer.

Photoredox Catalysis: Visible-light photoredox catalysis represents a mild and powerful method for synthesizing polysubstituted pyrazoles from hydrazines and Michael acceptors. Investigating this approach could provide a novel, energy-efficient synthetic route that operates at room temperature using air as the terminal oxidant.

Table 1: Potential Catalytic Systems for Synthesis of this compound

Catalyst TypePotential AdvantagesExample Reaction ConditionReference
Mn/ZrO₂ NanocatalystExcellent yields, short reaction times, reusable catalystUltrasound irradiation, 80 °C
Ruthenium(II) ComplexesHigh functional group tolerance, high yields, uses O₂ as oxidantIntramolecular oxidative C-N coupling
Visible Light PhotoredoxVery mild conditions (room temp.), uses air as oxidant, high selectivityIrradiation with visible light
Nano-ZnOEnvironmentally friendly, efficient condensation catalystControlled heating conditions

Advanced Mechanistic Studies of Complex Pyrazole-Forming and Derivatization Reactions

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and designing new transformations. For this compound, future mechanistic studies will be crucial in two main areas: its formation and its subsequent derivatization.

Recent research has employed kinetic analysis and computational studies to unravel the intricacies of metal-mediated pyrazole synthesis, such as the oxidation-induced N-N coupling of diazatitanacycles. Similar advanced techniques could be applied to the classical Knorr synthesis pathway leading to this compound. This would involve:

Computational Modeling (DFT): Density Functional Theory calculations can map the energy landscape of the reaction, identify key transition states, and explain the observed regioselectivity. This can help rationalize why the specific arrangement of methyl, p-tolyl, and acetyl groups is favored.

In Situ Spectroscopic Monitoring: Techniques like NMR and IR spectroscopy can be used to observe reactive intermediates during the cyclization process, providing direct evidence for the proposed mechanism.

Kinetic Studies: Analyzing reaction rates under various conditions (temperature, concentration, catalyst) can help determine the rate-limiting steps and optimize the process for maximum efficiency.

Furthermore, understanding the mechanism of derivatization reactions at the acetyl group is essential for expanding the chemical space around this scaffold. For instance, studying the Claisen-Schmidt condensation to form chalcone (B49325) derivatives would provide insights for controlling product yields and stereoselectivity.

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and development of new molecules and reactions. For this compound, these computational tools offer significant future potential.

Retrosynthetic Analysis: AI-powered platforms can analyze the structure of the target molecule and propose novel, efficient, and potentially unknown synthetic routes. These programs can evaluate vast databases of chemical reactions to identify the most promising pathways based on factors like yield, cost, and step count.

Reaction Outcome and Condition Prediction: ML models can be trained to predict the success or failure of a proposed reaction and recommend optimal conditions (catalyst, solvent, temperature). This reduces the need for extensive trial-and-error experimentation, saving time and resources.

Property Prediction: By analyzing the structure of this compound and its potential derivatives, ML algorithms can predict various physicochemical and biological properties. This is particularly valuable in drug discovery for identifying derivatives with desirable characteristics, such as high binding affinity to a biological target or favorable metabolic stability.

Table 2: Applications of AI/ML in the Study of this compound

AI/ML ApplicationObjectivePotential ImpactReference
Computer-Aided Synthesis Planning (CASP)Discover novel and efficient synthetic routesReduces synthesis steps, improves overall yield
Reaction Condition OptimizationPredict optimal catalysts, solvents, and temperaturesMinimizes experimental effort, lowers costs
Property Prediction (e.g., QSAR)Forecast biological activity and drug-likeness of derivativesAccelerates identification of promising new compounds
Deep Learning for Virtual ScreeningIdentify potential biological targets for derivativesGuides experimental efforts in drug discovery

Exploration of New Chemical Transformations for the Generation of Diverse Pyrazole Scaffolds with Tunable Properties

The functional groups present in this compound—the acetyl keto group, the pyrazole ring, and the p-tolyl aromatic ring—serve as versatile handles for a wide array of chemical transformations. Future research will focus on leveraging these sites to generate diverse libraries of new pyrazole scaffolds with tailored properties.

Key synthetic avenues for exploration include:

Transformations of the Acetyl Group: This group is a prime site for derivatization. It can undergo condensation reactions to form chalcones, which are precursors to other heterocyclic systems like pyrimidines or pyrans. It can also be converted into other functional groups, such as amines, alcohols, or more complex side chains, significantly diversifying the molecular structure.

Functionalization of the Pyrazole Ring: While the 4-position is occupied, electrophilic substitution reactions could potentially occur at the 3-position, although this is less common. More advanced C-H activation strategies catalyzed by transition metals could enable direct and selective functionalization of the pyrazole C-H bonds.

Modification of the p-Tolyl Ring: The tolyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents (e.g., nitro, halo, alkyl groups) that can modulate the electronic and steric properties of the entire molecule.

Table 3: Potential Chemical Transformations and Resulting Scaffolds

Reaction SiteTransformation ReactionResulting Compound ClassReference
Acetyl GroupClaisen-Schmidt CondensationPyrazolyl-Chalcones
Acetyl GroupReaction with HydrazinesFused Pyrazole-Pyrazoline Systems
Pyrazole RingC-H Activation/FunctionalizationPoly-functionalized Pyrazoles
p-Tolyl RingElectrophilic Aromatic SubstitutionSubstituted Aryl-Pyrazoles

Design of Pyrazole-Based Supramolecular Assemblies for Advanced Chemical Research

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Pyrazole and pyridine-based ligands are known to form fascinating supramolecular assemblies and coordination compounds. The structure of this compound, with its aromatic rings and heteroatoms, makes it an excellent candidate for designing novel self-assembling systems.

Future research in this area could involve:

Crystal Engineering: Studying the non-covalent interactions that govern the packing of the molecule in its crystalline state. By understanding these interactions, it may be possible to design polymorphs with different physical properties or create co-crystals with other molecules to form new materials.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can coordinate with metal ions to form metal-organic frameworks (MOFs) or discrete coordination complexes. These materials could have applications in catalysis, gas storage, or as sensors.

Self-Assembled Materials: The interplay of hydrogen bonding (potentially involving the acetyl oxygen) and π-π stacking between the pyrazole and tolyl rings could be exploited to create larger, ordered structures like dimers, chains, or more complex aggregates in solution or the solid state. These assemblies could exhibit unique photophysical properties or serve as templates for further chemical reactions.

Q & A

Q. What are the established synthetic pathways for 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone, and how do reaction parameters affect yield and purity?

Answer: Common synthetic routes involve condensation reactions of pyrazole precursors with ketones or aldehydes. For example, similar pyrazole derivatives are synthesized by refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid, followed by recrystallization . Reaction conditions such as solvent choice (e.g., ethanol or acetic acid), temperature, and stoichiometric ratios critically influence yield and purity. Evidence from analogous compounds suggests that optimizing reflux duration (e.g., 4–6 hours) and purification methods (e.g., ethanol recrystallization) can mitigate side reactions and improve crystallinity .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks.
  • Mass spectrometry validates molecular weight and fragmentation patterns.
  • X-ray crystallography resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For instance, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 5.3937 Å, β = 95.144°) have been reported for related pyrazole derivatives .
  • FTIR identifies functional groups like carbonyls (C=O) and nitro groups (NO₂) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software address challenges in refining the crystal structure of this compound?

Answer: SHELXL is widely used for refining small-molecule structures. Key steps include:

  • Data collection : High-resolution datasets (e.g., using Bruker APEXII CCD detectors) with absorption corrections (e.g., SADABS) .
  • Refinement parameters : Adjusting R factors (<0.05 for high-quality data) and resolving thermal displacement ellipsoids for anisotropic atoms. Challenges include handling twinned crystals or low-resolution data, which require iterative refinement and validation via tools like WinGX/ORTEP .

Q. What experimental strategies resolve contradictions in reported synthetic yields or crystallographic data for pyrazole derivatives?

Answer:

  • Reproducibility : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagents).
  • Multi-technique validation : Cross-verify crystallographic data (e.g., unit cell parameters) with computational models (DFT) or powder XRD. For example, discrepancies in dihedral angles or bond lengths can arise from solvent effects or polymorphism .
  • Data deposition : Compare results with databases like the Cambridge Structural Database (CSD) .

Q. How do substituents on the pyrazole ring influence reactivity in nucleophilic substitution or redox reactions?

Answer:

  • Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the pyrazole C-4 position, facilitating nucleophilic attacks.
  • Steric effects : Bulky substituents (e.g., p-tolyl) may hinder reaction kinetics. Mechanistic studies involve kinetic profiling (e.g., monitoring reaction rates via HPLC) and isotopic labeling .
  • Redox behavior : Cyclic voltammetry can assess oxidation/reduction potentials of nitro or acetyl groups .

Q. What computational methods complement experimental data to predict electronic properties or bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict reactivity.
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, pyrazole derivatives with nitro groups show affinity for bacterial enzyme active sites .
  • MD simulations : Model solvation effects or protein-ligand dynamics .

Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity in pyrazole derivatives?

Answer:

  • Analog synthesis : Modify substituents (e.g., replacing nitro with amino groups) and test against biological targets (e.g., E. coli for antimicrobial assays).
  • In vitro assays : Measure IC₅₀ values in cancer cell lines (e.g., MTT assays) or enzyme inhibition (e.g., fluorescence-based kinetics).
  • Pharmacophore modeling : Identify critical moieties (e.g., acetyl groups) for activity .

Q. What safety and handling protocols are critical for laboratory-scale synthesis?

Answer:

  • Waste management : Segregate halogenated byproducts and collaborate with certified waste disposal services.
  • PPE : Use fume hoods, gloves, and goggles to mitigate inhalation/contact risks (e.g., H313/H333 hazards) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.